molecular formula C11H11N3O2 B1296859 Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate CAS No. 251658-58-9

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

Cat. No.: B1296859
CAS No.: 251658-58-9
M. Wt: 217.22 g/mol
InChI Key: PHRDPBKZRMDSTI-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and pyrazole rings endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • Ethyl 3-(pyridin-2-YL)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(pyridin-4-YL)-1H-pyrazole-5-carboxylate
  • Methyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate

Comparison: this compound is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a distinct and valuable scaffold for drug discovery .

Biological Activity

Ethyl 3-(pyridin-3-YL)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this pyrazole derivative, drawing from various research studies and findings.

Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds have been studied for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The structural features of pyrazoles contribute to their pharmacological effects, making them valuable in drug development.

2. Synthesis of this compound

The synthesis typically involves the reaction of pyridine derivatives with hydrazine followed by subsequent reactions to form the pyrazole ring. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives with suitable carbonyl compounds.
  • Cyclization : Formation of the pyrazole ring through cyclization reactions involving carboxylic acid derivatives.

3.1 Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound showed a selectivity index suggesting it could be a safer alternative to traditional NSAIDs.

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
This compound0.034 μM0.052 μM1.53

3.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity against various pathogens. Studies reported effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

3.3 Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

4. Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Inflammation : In a carrageenan-induced paw edema model, the compound demonstrated significant reduction in swelling compared to control groups.
  • Cancer Cell Line Study : Research on HeLa cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

5. Conclusion

This compound represents a promising scaffold for developing new therapeutic agents due to its multifaceted biological activities. Its anti-inflammatory, antimicrobial, and anticancer properties warrant further investigation to fully understand its mechanisms and potential applications in clinical settings.

Properties

IUPAC Name

ethyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDPBKZRMDSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341772
Record name Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251658-58-9
Record name Ethyl 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium (0.2 g, 13.69 mmol) was dissolved completely in 12 mL of ethanol under nitrogen atmosphere. To this solution was added 3-acetylpyridine (1.499 ml, 13.69 mmol) followed by diethyl oxalate (1.859 ml, 13.69 mmol) at RT with constant stirring. The mixture was then warmed to 75° C. for 3 h. The mixture was then cooled to RT and a solution of hydrazine hydrochloride (0.938 g, 13.69 mmol) in water (2 ml) was added. Further again the solution was warmed to 75° C. for 3 h. After the completion of the reaction as evidenced from the LC-MS, the reaction mixture was cooled and neutralized by 2 M NaOH solution. The crude product was then extracted with ethyl acetate, washed with water and brine. The organic solvent was evaporated and the residue was purified by CombiFlash (eluent: DCM: 10% MeOH/DCM). Yield 1.577 g. 1H NMR (400 MHz; MeOD): δ 1.40 (t, 3H), 4.39 (q, 2H), 7.29 (s, 1H), 7.51 (m, 1H), 8.24 (m, 1H), 8.51 (dd, 1H), 8.99 (d, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.499 mL
Type
reactant
Reaction Step Two
Quantity
1.859 mL
Type
reactant
Reaction Step Three
Quantity
0.938 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Was prepared in a similar way to ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate using diazoethyl acetate (Purchased from Aldrich) and 2-ethynyl-pyridine (Purchased from Aldrich)
Name
ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diazoethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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